A Comprehensive Technical Guide to Sulfo-NHS-LC-Biotin for Researchers
A Comprehensive Technical Guide to Sulfo-NHS-LC-Biotin for Researchers
An In-depth Exploration of its Properties, Applications, and Experimental Protocols
Introduction
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a vital reagent in modern molecular biology and proteomics research.[1][2] Its unique chemical properties make it an invaluable tool for the specific labeling and subsequent detection or purification of proteins and other biomolecules. This guide provides a detailed overview of Sulfo-NHS-LC-Biotin, its mechanism of action, primary applications, and comprehensive experimental protocols tailored for researchers, scientists, and drug development professionals.
Core Properties and Mechanism of Action
Sulfo-NHS-LC-Biotin is an amine-reactive biotinylation reagent characterized by a long-chain spacer arm and the inclusion of a sulfonate group.[3][4] This sulfonate group imparts water solubility, a key feature that allows for biotinylation reactions to be conducted in aqueous environments without the need for organic solvents like DMSO or DMF.[1][2][3]
The molecule consists of three key components:
-
A biotin (B1667282) moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins, forming the basis for subsequent detection or purification steps.[1][2]
-
A long-chain (LC) spacer arm: The 6-atom hexanoic acid spacer arm, with a length of 22.4 angstroms, provides steric hindrance reduction.[3][4] This extended linker enhances the accessibility of the biotin moiety to the binding sites of avidin or streptavidin, which can be crucial when working with large protein complexes.[4]
-
A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This functional group is highly reactive towards primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[1][2][5] The reaction, which is most efficient at a pH range of 7-9, results in the formation of a stable and irreversible amide bond.[2][6]
A significant advantage of the sulfonate group is that it renders the molecule membrane-impermeable.[1][3][7] This property is exploited in cell biology to specifically label proteins on the exterior of the plasma membrane, as the reagent cannot cross into the cytoplasm of intact cells.[1][8]
Primary Research Applications
The principal application of Sulfo-NHS-LC-Biotin is the covalent attachment of a biotin tag to proteins and other biomolecules containing primary amines. This biotinylation enables a wide range of downstream applications, including:
-
Protein Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.
-
Immunoassays: The high-affinity interaction between biotin and streptavidin is leveraged in techniques like ELISA, Western blotting, and immunohistochemistry for sensitive detection of target molecules.[2]
-
Cell Surface Protein Labeling: Due to its membrane impermeability, Sulfo-NHS-LC-Biotin is a preferred reagent for labeling and subsequently identifying or tracking cell surface proteins.[1][2][3][7] This is instrumental in studying receptor trafficking, protein localization, and the composition of the cell surface proteome.
-
Drug Delivery: Research has explored the use of biotinylation to anchor therapeutic agents to the vascular endothelium.[9]
Quantitative Data Summary
The efficiency of biotinylation can be controlled by adjusting the molar ratio of Sulfo-NHS-LC-Biotin to the target protein. The following tables summarize key quantitative data for experimental design.
Table 1: Recommended Molar Excess of Sulfo-NHS-LC-Biotin for Antibody Biotinylation
| Molar Excess of Biotin Reagent | Protein Concentration & Volume | Resulting Biotin Incorporation (Biotins per Antibody) |
| 20-fold | 1-10 mg in 0.5-2 mL | 4-6 |
| 50-fold | 50-200 µg in 200-700 µL | 1-3 |
Data compiled from multiple sources.[2][10][11]
Table 2: Chemical and Physical Properties of Sulfo-NHS-LC-Biotin
| Property | Value |
| Molecular Weight | 556.59 g/mol [12] |
| Spacer Arm Length | 22.4 Å[4][12] |
| Purity | >90% |
| Solubility | Soluble in water up to 25 mM |
| Reactive Towards | Primary amines (-NH2)[3] |
| Optimal Reaction pH | 7.0 - 9.0[2][13] |
Experimental Protocols
Protocol 1: Biotinylation of Proteins in Solution
This protocol provides a general procedure for the biotinylation of antibodies or other proteins in an aqueous solution.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Ultrapure water
-
Desalting columns or dialysis equipment
-
Reaction tubes
Procedure:
-
Preparation of Protein Sample: Ensure the protein sample is in an amine-free buffer such as Phosphate-Buffered Saline (PBS). If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into an appropriate buffer before proceeding.[1][8]
-
Equilibration of Reagent: Remove the vial of Sulfo-NHS-LC-Biotin from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
-
Preparation of Biotin Reagent Solution: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin by dissolving it in ultrapure water. For example, add 360 µL of water to 2.0 mg of the reagent.[2][10] The NHS-ester is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[1]
-
Calculation of Reagent Volume: Determine the volume of the 10 mM biotin reagent solution needed to achieve the desired molar excess. A common starting point is a 20-fold molar excess.[2][10]
-
Biotinylation Reaction: Add the calculated volume of the 10 mM Sulfo-NHS-LC-Biotin solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][14] Incubation at 4°C may be preferred to minimize potential protein degradation.
-
Removal of Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS.[1][14]
-
Storage: Store the biotinylated protein under conditions appropriate for the specific protein.
Protocol 2: Cell Surface Protein Biotinylation
This protocol is designed for the specific labeling of proteins on the surface of intact cells.[1][2]
Materials:
-
Sulfo-NHS-LC-Biotin
-
Cells in suspension or adherent cells in culture plates
-
Ice-cold PBS, pH 8.0
-
Quenching buffer: PBS containing 100 mM glycine
-
Reaction tubes or culture plates
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.[1][15] For cells in suspension, gently centrifuge between washes.
-
Cell Resuspension: Resuspend the washed cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[1][15] Using a concentrated cell suspension is more efficient.[1][2]
-
Preparation and Addition of Biotin Reagent: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[3] Add this solution to the cell suspension. A final biotin reagent concentration of 2-5 mM is generally effective.[1][2]
-
Biotinylation Reaction: Incubate the reaction mixture for 30 minutes at room temperature.[1][2][15] To reduce the active internalization of the biotin reagent, the incubation can be performed at 4°C.[1][2][7]
-
Quenching the Reaction: After incubation, quench the reaction and remove excess biotin reagent by washing the cells three times with the quenching buffer (PBS + 100 mM glycine).[1][15]
-
Final Washes: Wash the cells twice more with ice-cold PBS to remove any residual glycine.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins followed by Western blotting or mass spectrometry.
Visualizations
Caption: Chemical reaction of Sulfo-NHS-LC-Biotin with a primary amine on a protein.
References
- 1. store.sangon.com [store.sangon.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. Sulfo-NHS-LC-Biotin | CAS:127062-22-0 | Amine-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Surface protein biotinylation [protocols.io]
- 8. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 9. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
